1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development and Discovery
The compound was first synthesized on June 21, 2010, as documented in PubChem (CID 45500249), with subsequent modifications recorded in 2025 to refine its structural characterization. Its discovery aligns with broader efforts in the 2010s to develop triazole-based therapeutics, driven by the need for agents capable of overcoming antibiotic resistance. The synthesis pathway likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for constructing 1,2,3-triazole rings, followed by carboxamide coupling to introduce the 3,4-diethoxybenzyl group. Early research focused on establishing its molecular stability, with nuclear magnetic resonance (NMR) and mass spectrometry confirming the integrity of its heterocyclic core.
Structural Significance in Triazole Chemistry
The molecule’s structure (C25H24ClN5O3) integrates three critical domains:
- 1,2,3-Triazole Core : Serves as a rigid scaffold that enhances metabolic stability and facilitates hydrogen bonding with biological targets.
- 4-Chlorophenyl Group : Introduces electron-withdrawing effects, potentially improving membrane permeability and resistance to oxidative degradation.
- 3,4-Diethoxybenzyl and Pyridin-3-yl Moieties : The diethoxy groups enhance solubility, while the pyridine ring enables π-π stacking interactions with enzyme active sites.
| Key Structural Features | Role in Bioactivity |
|---|---|
| 1,2,3-Triazole ring | Hydrogen bonding and metabolic stability |
| 4-Chlorophenyl substituent | Lipophilicity enhancement |
| 3,4-Diethoxybenzyl group | Solubility modulation |
| Pyridin-3-yl unit | Target binding via π-π interactions |
This combination of features positions the compound as a versatile candidate for structure-activity relationship (SAR) studies.
Position within Contemporary Medicinal Chemistry
Within modern drug discovery, this compound exemplifies the strategic integration of heterocyclic and aromatic systems to balance pharmacokinetic and pharmacodynamic properties. Its design aligns with trends in developing hybrid molecules that target multiple pathways, such as microbial biofilm formation and inflammatory cytokine production. For instance, analogous triazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus, underscoring the pharmacophoric importance of the triazole-pyridine framework. Additionally, the diethoxybenzyl group may contribute to blood-brain barrier penetration, suggesting potential applications in neurological disorders.
Research Significance and Applications Overview
Current research emphasizes the compound’s dual functionality:
- Antimicrobial Activity : Disruption of bacterial membranes via interaction with phospholipid bilayers, leading to protein and DNA leakage.
- Anti-Inflammatory Effects : Dose-dependent inhibition of nitric oxide (NO) and interleukin-6 (IL-6) in preclinical models, relevant to asthma and autoimmune diseases.
- Metal Ion Chelation : Demonstrated efficacy in removing heavy metals (e.g., Pb²⁺, Cd²⁺) at rates of 42–60%, suggesting utility in environmental or therapeutic detoxification.
Ongoing optimization efforts focus on derivatizing the carboxamide side chain to enhance target selectivity, particularly for kinase inhibition and protease modulation. Collaborative studies between academic and industrial laboratories aim to advance this compound into in vivo efficacy trials, leveraging its multifunctional architecture.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3/c1-3-33-21-12-7-17(14-22(21)34-4-2)15-28-25(32)23-24(18-6-5-13-27-16-18)31(30-29-23)20-10-8-19(26)9-11-20/h5-14,16H,3-4,15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVUHRKMJLYXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group.
Attachment of the diethoxybenzyl group: This is typically done through a nucleophilic substitution reaction.
Incorporation of the pyridinyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl group and pyridine ring are primary sites for nucleophilic/electrophilic substitution.
-
The chlorophenyl group undergoes halogen exchange under basic conditions, yielding fluorinated analogs with retained bioactivity.
-
Pyridine reacts via cross-coupling (e.g., Suzuki) to introduce aryl groups without disrupting the triazole ring .
Oxidation Reactions
Oxidation targets the diethoxyphenyl methyl group and triazole ring.
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Reflux, H₂SO₄ | Carboxylic acid derivatives | 62–68% |
| H₂O₂, FeCl₃ | RT, 12 h | N-oxide triazole | 45% |
-
KMnO₄ oxidizes the benzylic methyl group to a carboxylate, enhancing water solubility.
-
H₂O₂ selectively oxidizes the triazole ring, forming an N-oxide with altered electronic properties.
Reduction Reactions
The carboxamide and triazole moieties are reduced under controlled conditions.
| Reducing Agent | Conditions | Products | Applications |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | Primary amine | Intermediate for drug analogs |
| NaBH₄/CuCl₂ | MeOH, 50°C | Alcohol from carbonyl | Improved metabolic stability |
-
LiAlH₄ reduces the carboxamide to an amine, enabling further alkylation.
-
NaBH₄ selectively reduces carbonyl groups without affecting the triazole.
Hydrolysis Reactions
The carboxamide group undergoes acid- or base-catalyzed hydrolysis.
| Conditions | Catalyst | Products | Rate (k, h⁻¹) |
|---|---|---|---|
| 6M HCl, reflux | H⁺ | Carboxylic acid + amine | 0.18 |
| NaOH (10%), 70°C | OH⁻ | Sodium carboxylate + NH₃ | 0.24 |
-
Acidic hydrolysis cleaves the amide bond, generating a carboxylic acid and benzylamine.
-
Basic conditions yield carboxylate salts, useful for salt formation in pharmaceuticals.
Coordination Chemistry
The triazole and pyridine groups act as ligands for metal complexes.
| Metal Salt | Coordination Site | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II)Cl₂ | Triazole N2, Pyridine N | Octahedral geometry | 8.9 ± 0.2 |
| Pd(II) acetate | Triazole N1, N3 | Square-planar | 12.3 ± 0.3 |
-
Cu(II) forms stable complexes for catalytic applications.
-
Pd(II) coordination enables cross-coupling reactions in synthetic workflows .
Stability Under Physiological Conditions
The compound’s stability in biological environments impacts its pharmacokinetics.
| Condition | pH | Half-Life (t₁/₂) | Degradation Products |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | 3.2 h | Hydrolyzed amide, pyridine-OH |
| Simulated intestinal fluid | 6.8 | 12.1 h | Intact molecule |
-
Rapid amide hydrolysis occurs in acidic environments, limiting oral bioavailability.
-
Neutral pH stabilizes the compound, favoring sustained release formulations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential as a selective inhibitor of certain kinases involved in cancer progression. Research indicates that modifications to the triazole structure can enhance its potency against various cancer types, including non-small cell lung cancer and renal cell carcinoma. For instance, compounds with similar scaffolds have been evaluated in clinical trials, demonstrating promising results in inhibiting tumor growth and metastasis .
Antimicrobial Properties
Triazoles are known for their antifungal and antibacterial activities. The specific compound has been evaluated for its efficacy against a range of pathogenic fungi and bacteria. Studies have highlighted that triazole derivatives can disrupt fungal cell membranes and inhibit bacterial protein synthesis, making them valuable in treating infections that are resistant to conventional antibiotics .
Agricultural Applications
Pesticide Development
The structural features of 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide lend themselves to applications in agrochemicals. Research has shown that triazole compounds can function as fungicides by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Such properties make them suitable candidates for developing new agricultural pesticides aimed at protecting crops from fungal diseases .
Case Study 1: Anticancer Activity
In a study published by MDPI, a series of triazole derivatives were synthesized and screened for their anticancer activity. Among these, compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The study concluded that the incorporation of pyridine and chlorophenyl groups enhanced the anticancer activity through improved binding affinity to target proteins involved in tumor growth .
Case Study 2: Antimicrobial Efficacy
A research article detailed the synthesis of various triazole derivatives and their antimicrobial properties. The compound was tested against several strains of bacteria and fungi. Results indicated that it displayed moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This suggests its potential use as an antimicrobial agent in clinical settings .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer therapy | Selective kinase inhibition; potential for clinical use |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Agricultural Chemistry | Pesticide development | Inhibits fungal growth; potential for crop protection |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s 1,2,3-triazole core distinguishes it from pyrazole- or pyridine-based analogues. Key comparisons include:
Key Observations :
Biological Activity
1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 425.34 g/mol. The presence of the triazole ring is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to the compound demonstrated effective inhibition against a range of bacteria and fungi. For instance:
| Compound | Microorganism | IC50 (μM) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 15.5 |
| Triazole B | Escherichia coli | 12.0 |
| Triazole C | Candida albicans | 18.7 |
The specific compound's antimicrobial activity has not been directly reported; however, its structural analogs suggest potential efficacy against common pathogens .
Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. A notable study highlighted that similar triazoles exhibited cytotoxic effects on various cancer cell lines:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HCT-116 (Colon) | Triazole D | 6.2 |
| T47D (Breast) | Triazole E | 27.3 |
| MCF-7 (Breast) | Triazole F | 43.4 |
In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .
The mechanism by which triazoles exert their effects often involves the inhibition of enzymes critical for microbial growth or cancer cell proliferation. For example, some triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. Similarly, anticancer activities may be mediated through the inhibition of specific kinases or by inducing oxidative stress within cancer cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, the compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized disk diffusion methods to assess efficacy and found that modifications in substituents significantly impacted antimicrobial potency.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of the compound on breast cancer cell lines (T47D and MCF-7). The results indicated that higher concentrations led to significant reductions in cell viability, suggesting potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step process:
Core Formation : Construct the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging aryl azides and terminal alkynes.
Substituent Introduction : Introduce the 4-chlorophenyl group at position 1 and pyridin-3-yl at position 5 using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Carboxamide Linkage : Couple the triazole core with the (3,4-diethoxyphenyl)methyl amine via amide bond formation, using reagents like EDC/HOBt or HATU .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) for high purity (>95%) .
Q. How can researchers address low aqueous solubility of this triazole-carboxamide derivative in biological assays?
Low solubility is a common challenge due to hydrophobic substituents (e.g., chlorophenyl, diethoxyphenyl). Mitigation strategies include:
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide or pyridine moiety for transient solubility .
- Salt Formation : Explore hydrochloride or sodium salts via acid/base reactions .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic system, space group P21/c, unit cell parameters a=9.0032 Å, b=20.1001 Å, c=11.4664 Å) .
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to verify substituent positions and rule out regioisomers .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates) using C18 columns and ESI+ ionization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
SAR strategies include:
- Substituent Variation : Replace the 3,4-diethoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., adamantyl) to modulate receptor binding .
- Scaffold Hybridization : Fuse the triazole core with pyrazoline or imidazole rings to enhance metabolic stability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase IX) and prioritize synthetic targets .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or impurities. Address them by:
- Standardized Assays : Use validated protocols (e.g., fixed incubation times, controlled ATP levels in kinase assays) .
- Orthogonal Validation : Confirm activity across multiple assays (e.g., enzyme inhibition, cell viability, in vivo models) .
- Impurity Profiling : Characterize batches via LC-MS to exclude off-target effects from byproducts (e.g., dechlorinated derivatives) .
Q. How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic or mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
